molecular formula C5H14N2 B1293695 2,2-Dimethyl-1,3-propanediamine CAS No. 7328-91-8

2,2-Dimethyl-1,3-propanediamine

Cat. No. B1293695
CAS RN: 7328-91-8
M. Wt: 102.18 g/mol
InChI Key: DDHUNHGZUHZNKB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-propanediamine is a chemical compound that serves as a versatile ligand in coordination chemistry. It is characterized by the presence of two methyl groups attached to the central carbon of the 1,3-propanediamine chain. This structural feature influences the coordination geometry and properties of metal complexes formed with this ligand .

Synthesis Analysis

The synthesis of 2,2-dimethyl-1,3-propanediamine derivatives can be achieved through various methods. For instance, the hexadentate 2,2-dimethyl-1,3-propanediamine-N,N,N',N'-tetraacetate ligand was synthesized for the formation of a nickel(II) complex, indicating the potential for creating a wide range of substituted ligands and complexes . Similarly, the preparation of 1,3-bis(p-dimethylaminobenzyl)hexahydropyrimidines involved the catalytic reduction of a di-Schiff base derived from a related diamine, showcasing the synthetic versatility of diamine derivatives .

Molecular Structure Analysis

The molecular structure of complexes involving 2,2-dimethyl-1,3-propanediamine is significantly influenced by the presence of methyl substituents. For example, the crystal structure of a nickel(II) complex with this ligand revealed an octahedral coordination geometry with a twist-boat conformation of the six-membered chelate ring, which is a result of the steric effects imposed by the geminal methyl groups . In another study, the crystal structure of a chromium(III) complex with a related ligand showed a dimeric arrangement with antiferromagnetic coupling between the chromium centers .

Chemical Reactions Analysis

The introduction of methyl substituents on the 2,2-dimethyl-1,3-propanediamine ligand can modulate the reactivity and selectivity of the resulting metal complexes. For instance, the presence of geminal methyl groups in the ligand of a nickel(II) complex was found to induce structural changes that could affect the complex's reactivity . Additionally, the synthesis of platinum(II) complexes with alkyl-1,4-butanediamine ligands, which are structurally similar to 2,2-dimethyl-1,3-propanediamine, demonstrated the potential for creating compounds with significant antitumor activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-dimethyl-1,3-propanediamine derivatives are closely related to their molecular structure. The introduction of methyl groups can influence properties such as solubility, stability, and complexation behavior. For example, the stability constants of transition metal complexes with trifluoromethyl-substituted propanediamine ligands were determined, showing an increase in stability and selectivity towards copper(II) ions with an increasing number of carboxyethyl groups . The crystal structure of a Schiff base derived from 2,2-dimethyl-1,3-propanediamine revealed intra-molecular hydrogen bonding and C-H...π interactions, which contribute to the stability of the crystal network .

Scientific Research Applications

  • Chemical Synthesis

    • Summary of Application : 2,2-Dimethyl-1,3-propanediamine is an important starting material for synthesizing other compounds, such as certain surfactants and polyurethanes .
    • Methods of Application : One common method of producing 2,2-Dimethyl-1,3-propanediamine is by reacting 1,3-propanediamine with methanol under appropriate conditions . Another method involves reacting 1,3-propanediamine with a methyl halide under alkaline conditions .
    • Results or Outcomes : The resulting 2,2-Dimethyl-1,3-propanediamine can then be used as a building block in the synthesis of other chemical compounds .
  • Transition Metal Chemistry

    • Summary of Application : 2,2-Dimethyl-1,3-propanediamine has been used in the synthesis of nickel (II) complexes .
    • Methods of Application : Complexes such as [NiL3]Br2·H2O (L=2,2-dimethyl-1,3-propanediamine), [NiL2X2] (X=Cl, Br, NCS, CF3CO2, HCCl2CO2 or CCl3CO2 and X2=SO4 or SeO4) and [NiL(HCCl2CO2)2]·H2O have been synthesized .
    • Results or Outcomes : The thermal properties of these complexes have been investigated in the solid state . Some complexes, such as [NiL2Br2] and [NiL2(CF3CO2)2], exist in two interconvertible isomeric forms .
  • Agrochemical Synthesis

    • Summary of Application : 2,2-Dimethyl-1,3-propanediamine, also known as Neopentanediamine, is a versatile building block for intermediate applications, especially in the synthesis of agrochemicals .
    • Methods of Application : The specific methods of application can vary widely depending on the specific agrochemical being synthesized. Generally, 2,2-Dimethyl-1,3-propanediamine would be reacted with other compounds under controlled conditions to produce the desired agrochemical .
    • Results or Outcomes : The resulting agrochemicals can have a variety of uses in agriculture, such as pest control or crop yield enhancement .
  • Polyurethane Production

    • Summary of Application : 2,2-Dimethyl-1,3-propanediamine is used in the production of certain types of polyurethanes .
    • Methods of Application : In the production of polyurethanes, 2,2-Dimethyl-1,3-propanediamine can be reacted with isocyanates and other compounds to form the polyurethane .
    • Results or Outcomes : The resulting polyurethanes can have a wide range of applications, from flexible foams and elastomers to rigid foams and coatings .
  • Pharmaceutical Synthesis

    • Summary of Application : 2,2-Dimethyl-1,3-propanediamine can be used as a building block in the synthesis of various pharmaceutical compounds .
    • Methods of Application : The specific methods of application can vary widely depending on the specific pharmaceutical compound being synthesized. Generally, 2,2-Dimethyl-1,3-propanediamine would be reacted with other compounds under controlled conditions to produce the desired pharmaceutical compound .
    • Results or Outcomes : The resulting pharmaceutical compounds can have a variety of uses in medicine, such as treating diseases or managing symptoms .
  • Material Science

    • Summary of Application : 2,2-Dimethyl-1,3-propanediamine can be used in the production of certain types of materials, such as polymers and resins .
    • Methods of Application : In the production of these materials, 2,2-Dimethyl-1,3-propanediamine can be reacted with other compounds under controlled conditions to form the desired material .
    • Results or Outcomes : The resulting materials can have a wide range of applications, from construction and manufacturing to electronics and consumer goods .

Safety And Hazards

2,2-Dimethyl-1,3-propanediamine is classified as a flammable solid that may form combustible dust concentrations in air. It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction. It is harmful if swallowed or in contact with skin .

Future Directions

While specific future directions for 2,2-Dimethyl-1,3-propanediamine were not found, it continues to be a valuable reagent in various chemical reactions, particularly in the synthesis of agrochemicals and industrial goods .

properties

IUPAC Name

2,2-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-5(2,3-6)4-7/h3-4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHUNHGZUHZNKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064628
Record name 1,3-Propanediamine, 2,2-dimethyl-
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Molecular Weight

102.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1,3-propanediamine

CAS RN

7328-91-8
Record name 2,2-Dimethyl-1,3-propanediamine
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Record name 2,2-Dimethyl-1,3-propanediamine
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Record name Neopentyldiamine
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Record name 1,3-Propanediamine, 2,2-dimethyl-
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Record name 1,3-Propanediamine, 2,2-dimethyl-
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Record name 2,2-dimethylpropane-1,3-diamine
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Record name 2,2-DIMETHYL-1,3-PROPANEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
583
Citations
D Moon, JH Choi - Spectrochimica Acta Part A: Molecular and …, 2015 - Elsevier
A new complex trans-anti-[Cr(Me 2 tn) 2 (N 3 ) 2 ]ClO 4 ·2H 2 O, where Me 2 tn = 2,2-dimethyl-1,3-propanediamine was synthesized and characterized, and its molecular structure was …
Number of citations: 21 www.sciencedirect.com
JP Corden, W Errington, P Moore… - … Section C: Crystal …, 1996 - scripts.iucr.org
The crystal structures of 2,2′-[2,2-dimethyl-1,3-propanediylbis(nitrilopropylidyne)]diphenol, C23H30N2O2, and 2,2′-{2,2-dimethyl-1,3-propanediylbis[nitrilo(phenyl)methylidyne]}…
Number of citations: 11 scripts.iucr.org
J Gitarić, IM Stanojević, MV Rodić, NS Drašković… - Polyhedron, 2020 - Elsevier
New polynuclear manganese(II) and cadmium(II) complexes with 2,2-dimethyl-1,3-propanediamine-N,N,N’,N’-tetraacetato ligand (2,2-diMe-1,3-pdta), {Ba[M(2,2-diMe-1,3-pdta)] . 3H 2 O…
Number of citations: 6 www.sciencedirect.com
D Moon, CS Lee, JH Choi - Journal of Chemical Crystallography, 2014 - Springer
A new salt complex, trans-[Cr(Me 2 tn) 2 Br 2 ]Br (Me 2 tn = 2,2-dimethyl-1,3-propanediamine), was prepared and characterized by elemental, IR spectroscopic, and single-crystal X-ray …
Number of citations: 9 link.springer.com
MS Newman, DH Busch, GE Cheney… - Inorganic …, 1972 - ACS Publications
Amine P-Ka, pKa2 2, 2-dimethyl-1, 3-propanediamine 7.82 10.18 2, 2-diethyl-l, 3-propanediamine 7.59 10.23 1, 1-di (aminomethyl) cyclopropane 8.11 10.28 1, 1-di (aminomethyl) …
Number of citations: 19 pubs.acs.org
JP Corden, W Errington, P Moore… - … Section C: Crystal …, 1996 - scripts.iucr.org
In the title compound, C19H22N2O2, the average N⋯O separation of 2.580 (4) Å is indicative of intramolecular hydrogen bonding within each salicylideneimine unit. The two aromatic …
Number of citations: 30 scripts.iucr.org
SJ Obrey, SG Bott, AR Barron - Journal of organometallic chemistry, 2002 - Elsevier
Reaction of M( t Bu) 3 (M=Al, Ga) with 2,2-dimethyl-1,3-propanediamine (dmpa-H 4 ) yields the thermally stable Lewis acid–base complexes ( t Bu) 3 M(dmpa-H 4 ), M=Al (1) and Ga (2), …
Number of citations: 11 www.sciencedirect.com
I Svoboda, C Arıcı, H Nazır, Z Durmus… - … Section E: Structure …, 2001 - scripts.iucr.org
In the crystal structure of the dinuclear title compound, [CuZnBr2(C19H22N2O2)(C5H11N)], the CuII ion has a distorted square-pyramidal coordination involving two iminic N and two …
Number of citations: 11 scripts.iucr.org
D Moon, S Tanaka, T Akitsu, JH Choi - Journal of Molecular Structure, 2018 - Elsevier
Two new copper (II) complexes, [Cu(N-Metn) 2 Cl]BF 4 (1) and [Cu(Me 2 tn) 2 (N 3 )]N 3 (2) (N-Metn = N-methyl-1,3-propanediamine; Me 2 tn = 2,2-dimethyl-1,3-propanediamine), have …
Number of citations: 15 www.sciencedirect.com
D Moon, CS Lee, KS Ryoo, JH Choi - Bulletin of the Korean …, 2014 - researchgate.net
Chromium is the seventh most abundant element on earth. 1 It occurs in various oxidation states ranging from Cr (II) to Cr (VI) with trivalent and hexavalent states being the most stable …
Number of citations: 4 www.researchgate.net

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